molecular formula C11H8BrNO B1285352 2-Bromo-1-(quinolin-8-yl)ethan-1-one CAS No. 860113-88-8

2-Bromo-1-(quinolin-8-yl)ethan-1-one

Cat. No. B1285352
M. Wt: 250.09 g/mol
InChI Key: NCVOFLIRNPFPSE-UHFFFAOYSA-N
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Description

2-Bromo-1-(quinolin-8-yl)ethan-1-one is a compound that can be associated with the quinoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-Bromo-1-(quinolin-8-yl)ethan-1-one, they do provide insights into the chemistry of related quinoline derivatives and their potential synthetic pathways, molecular structures, and physical and chemical properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex and is influenced by factors such as temperature and the presence of certain functional groups. For instance, the base-promoted and temperature-dependent reactions of 3-(2,2-dibromovinyl)quinolin-2(1H)-ones lead to the formation of 2-bromofuro[2,3-b]quinolines at 50 °C, while at 80 °C, a domino reaction occurs to afford 2-alkoxyfuro[2,3-b]quinolines through cyclization and nucleophilic substitution reactions . This suggests that the synthesis of brominated quinoline derivatives, such as 2-Bromo-1-(quinolin-8-yl)ethan-1-one, may also be temperature-sensitive and could involve similar base-promoted cyclization mechanisms.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical behavior and potential applications. For example, the crystal structure analysis of various quinoxalinedione derivatives reveals the impact of different substituents on the geometry of the molecules . Although not directly related to 2-Bromo-1-(quinolin-8-yl)ethan-1-one, these findings highlight the importance of structural studies in understanding the properties of brominated quinoline compounds.

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The transition-metal-free insertion of benzyl bromides into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde demonstrates the potential for creating diverse quinolin-4-one derivatives through base-mediated pathways . This indicates that 2-Bromo-1-(quinolin-8-yl)ethan-1-one could also undergo similar reactions, potentially leading to a range of products depending on the reaction conditions and the presence of other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol exhibits properties that enable molecular recognition by NMR and fluorescence spectroscopy, which is significant for practical applications such as the discrimination of isomers . This suggests that 2-Bromo-1-(quinolin-8-yl)ethan-1-one may also possess unique physical and chemical properties that could be exploited in various applications, although specific studies on this compound would be required to confirm such properties.

Future Directions

Quinoline-based compounds like “2-Bromo-1-(quinolin-8-yl)ethan-1-one” have become essential due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future direction in this field could involve the development of more efficient synthesis protocols and exploration of new biological and pharmaceutical activities.

properties

IUPAC Name

2-bromo-1-quinolin-8-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVOFLIRNPFPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)CBr)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563506
Record name 2-Bromo-1-(quinolin-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(quinolin-8-yl)ethan-1-one

CAS RN

860113-88-8
Record name 2-Bromo-1-(quinolin-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 8-(1-((tert-butyldimethylsilyl)oxy)vinyl)quinoline (300 mg, 1.045 mmol) in THF (5 mL) and water (1 mL) was added NBS (203 mg, 1.149 mmol), and the resulting mixture was stirred at 25° C. for 30 min. The mixture was diluted with water (5 mL) and extracted in to EtOAc (2×5 mL). The combined extracts were dried over Na2SO4, filtered, and concentrated in vacuo to yield crude 2-bromo-1-(quinolin-8-yl)ethanone (200 mg) (used without further purification in subsequent transformations): 1H NMR (400 MHz, DMSO-d6) δ 8.99-8.98 (1H, m), 8.27-8.23 (1H, m), 8.17-8.15 (1H, m), 7.67-7.63 (1H, m), 5.18 (1H, s), 5.02 (1H, s), 2.78 (2H, s). m/z (ESI, +ve) 249.9 (M+H)+.
Name
8-(1-((tert-butyldimethylsilyl)oxy)vinyl)quinoline
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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